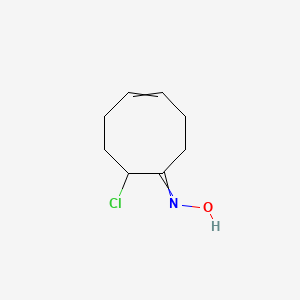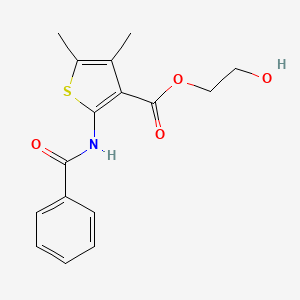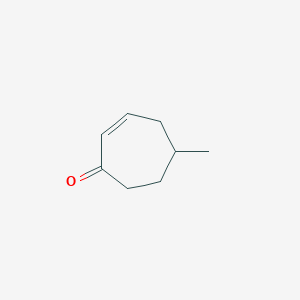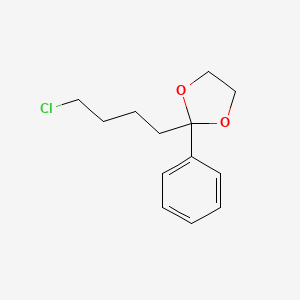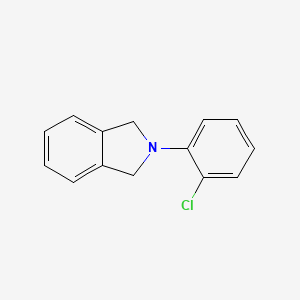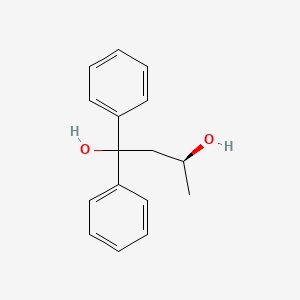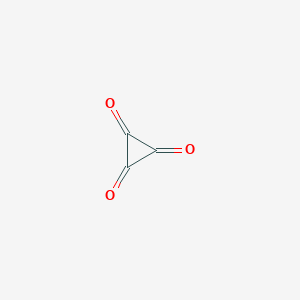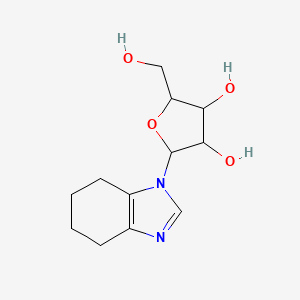
2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and oxolane compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzimidazole ring or the oxolane moiety.
Substitution: Functional groups on the benzimidazole ring or the oxolane ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the benzimidazole or oxolane rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Research could focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties are beneficial.
Industry
In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol might include other benzimidazole derivatives or oxolane-containing molecules. Examples could be:
- 2-(Hydroxymethyl)-5-(benzimidazol-1-yl)oxolane-3,4-diol
- 2-(Hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxane-3,4-diol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and potentially offers unique properties and applications.
Propiedades
Número CAS |
71734-90-2 |
|---|---|
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-(4,5,6,7-tetrahydrobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h6,9-12,15-17H,1-5H2 |
Clave InChI |
LXNGSSVVNBOLTH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


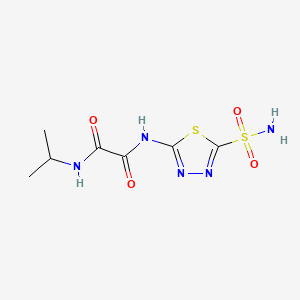


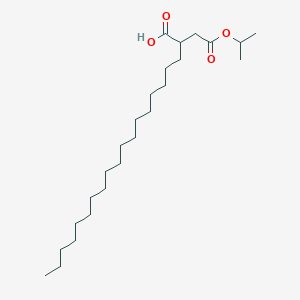
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
